![molecular formula C19H19N3O3S B2640502 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone CAS No. 886924-05-6](/img/structure/B2640502.png)
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone
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Description
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone is a chemical compound that has been extensively studied in the field of scientific research. It is a potent inhibitor of several kinases and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Benzimidazole derivatives have been synthesized for antimicrobial activity evaluation. These compounds exhibit antibacterial and antifungal properties, contributing valuable insights into the development of new antimicrobial agents. For example, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and their derivatives demonstrated significant activity against clinical isolates of Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Reddy & Reddy, 2010).
Anti-inflammatory and Anti-HIV Activity
Research on benzimidazole derivatives has also extended to anti-inflammatory and anti-HIV applications. The synthesis of novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones showed promising in vitro anti-inflammatory activity, contributing to the search for new anti-inflammatory drugs (Reddy & Saini, 2013). Furthermore, 5-substituted piperazinyl-4-nitroimidazole derivatives were investigated for their in vitro anti-HIV activity, offering a potential pathway for the development of non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Corrosion Inhibition
Benzimidazole derivatives have been evaluated for their corrosion inhibition properties, particularly for protecting metals in aggressive environments. The study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid provided insights into their effectiveness as corrosion inhibitors, revealing the physicochemical and theoretical aspects of their action (Ammal et al., 2018).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-26(24,25)19-20-15-8-4-6-10-17(15)22(19)13-18(23)21-12-11-14-7-3-5-9-16(14)21/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIWWJLJNOCYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone |
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